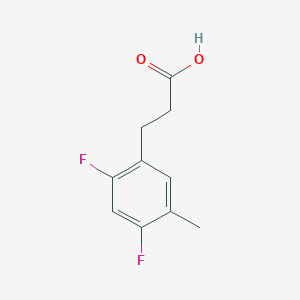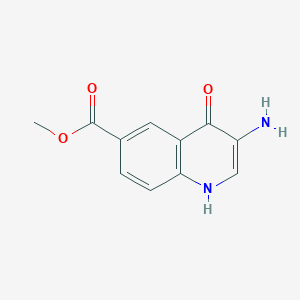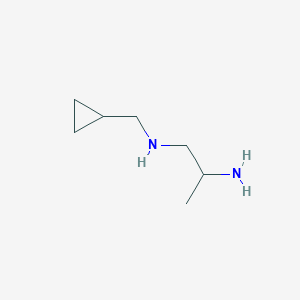
N1-(Cyclopropylmethyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Cyclopropylmethyl)propane-1,2-diamine is an organic compound with the molecular formula C7H16N2 It is a derivative of propane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(Cyclopropylmethyl)propane-1,2-diamine typically involves the reaction of propane-1,2-diamine with cyclopropylmethyl halides under basic conditions. One common method includes the use of 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor. The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction mixture is then subjected to rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N1-(Cyclopropylmethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like alkyl halides and aryl halides are used under basic conditions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives
Scientific Research Applications
N1-(Cyclopropylmethyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(Cyclopropylmethyl)propane-1,2-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown its potential to interact with proteins involved in cancer and microbial infections .
Comparison with Similar Compounds
1,2-Diaminopropane: A simpler diamine with similar structural features but without the cyclopropylmethyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amino groups
Uniqueness: N1-(Cyclopropylmethyl)propane-1,2-diamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-N-(cyclopropylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-6(8)4-9-5-7-2-3-7/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
BGZWAVVQXRKCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


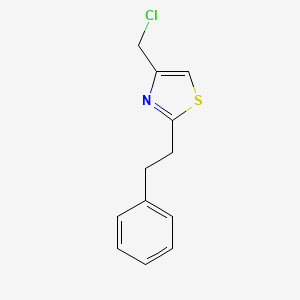
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
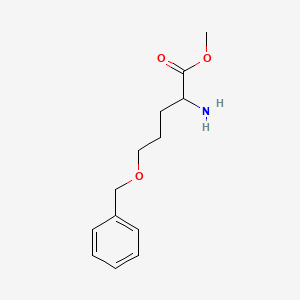
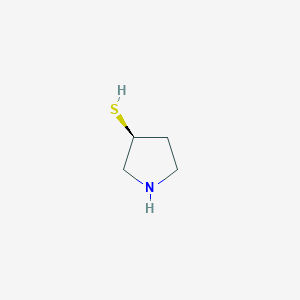
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)

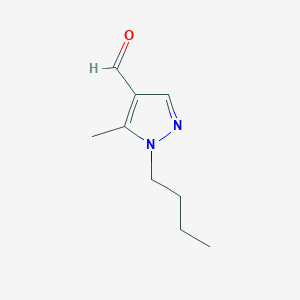
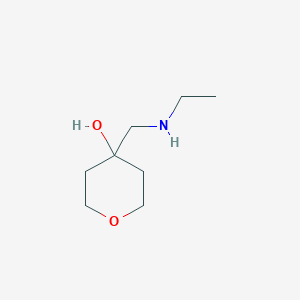
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
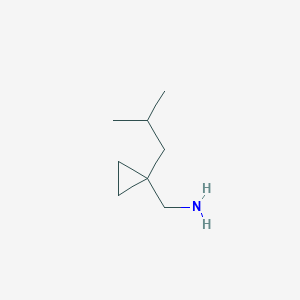
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
